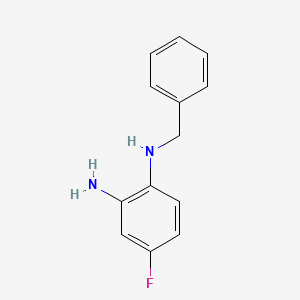

N1-benzyl-4-fluorobenzene-1,2-diamine

Description

N1-Benzyl-4-fluorobenzene-1,2-diamine is a fluorinated aromatic diamine derivative characterized by a benzyl group at the N1 position and a fluorine atom at the para position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzimidazole precursors and anti-inflammatory agents .

Properties

Molecular Formula |

C13H13FN2 |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

1-N-benzyl-4-fluorobenzene-1,2-diamine |

InChI |

InChI=1S/C13H13FN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |

InChI Key |

CEIWDLAKIXFSPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of N1-benzyl-4-fluorobenzene-1,2-diamine typically involves multi-step synthetic routes starting from fluorinated aniline derivatives. The key transformations include:

- N-benzylation of fluorinated aniline or related intermediates.

- Introduction or preservation of the 1,2-diamine functionality on the benzene ring.

- Reduction of nitro or nitroso intermediates to the corresponding diamines.

The synthesis often employs nucleophilic substitution, reductive amination, or reduction of nitro-substituted precursors.

Detailed Preparation Methods

Starting Materials

- 4-fluoro-1,2-dinitrobenzene or 4-fluoro-1,2-nitroaniline derivatives

- Benzyl chloride or benzyl bromide as benzylating agents

- Reducing agents such as iron powder, zinc with ammonium chloride, or catalytic hydrogenation systems

Synthetic Routes

N-Benzylation of 4-Fluorobenzene-1,2-diamine

One approach involves direct N-benzylation of 4-fluorobenzene-1,2-diamine using benzyl chloride under basic conditions (e.g., potassium carbonate or sodium hydroxide) in an organic solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic substitution on the benzyl halide by the amine nitrogen.

- Reaction conditions: Room temperature to mild heating (20–50 °C)

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Dichloromethane, ethanol, or acetonitrile

- Duration: Several hours to overnight

This method yields this compound with moderate to good yield.

Reduction of N-Benzyl-Nitro Intermediates

Alternatively, the synthesis can start from N-benzyl-4-fluoro-2-nitroaniline, which undergoes reduction to the diamine. The nitro group is reduced to an amine, preserving the benzyl substituent on nitrogen.

- Reducing agents: Iron powder with ammonium chloride in ethanol/water mixture, zinc with ammonium chloride in methanol, or catalytic hydrogenation using nickel or palladium catalysts.

- Typical conditions: Heating at 60–90 °C for 2–6 hours under reflux or hydrogen pressure.

- Work-up: Filtration to remove metal residues, extraction with organic solvents, drying, and purification via column chromatography or recrystallization.

Yields in these reductions can be high (up to 90% or more) depending on the reducing system used.

One-Pot Denitrosation and Reduction

A more advanced method reported involves a one-pot procedure starting from N-nitroso N-benzyl nitroaniline intermediates. This method combines denitrosation and reduction steps, streamlining the synthesis of N-alkyl o-phenylenediamines.

- Reducing systems: Zn/NH4Cl or Fe/NH4Cl in methanol

- Temperature: Room temperature to 50 °C

- Yield improvement observed with increased temperature and reagent equivalents.

This method offers a concise route to this compound analogs with good yields.

Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Benzylation | Benzyl chloride, K2CO3, CH2Cl2, RT-50 °C | 60–80 | Nucleophilic substitution on amine nitrogen |

| Reduction of nitro intermediate | Fe powder, NH4Cl, EtOH/H2O, 70 °C, 2 h | 85–93 | Efficient reduction to diamine |

| Reduction with Zn/NH4Cl | Zn, NH4Cl, MeOH, 50 °C, 3 h | 70–80 | One-pot denitrosation and reduction possible |

| Catalytic hydrogenation | Ni or Pd catalyst, DMF or EtOH, 60–70 °C, H2 pressure | 90+ | High purity product, scalable industrial method |

Analytical and Purification Techniques

- Purification is generally achieved by column chromatography using silica gel with eluents such as petroleum ether/ethyl acetate mixtures.

- Recrystallization from solvents like ethanol or toluene enhances purity.

- Characterization includes ^1H NMR, ^13C NMR, LC-MS, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N1-benzyl-4-fluorobenzene-1,2-diamine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-tumor agents and enzyme inhibitors.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N1-benzyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21)

- Structure : Methyl group at the para position instead of fluorine.

- Synthesis : Prepared via condensation of 4-methoxybenzene-1,2-diamine with substituted benzaldehydes in DMF using sodium metabisulfite as a catalyst .

- Activity: Exhibits anti-inflammatory effects with an IC50 of 9.2 µM for NO inhibition in LPS-stimulated macrophages. The benzyl and methyl groups synergistically enhance NF-κB inhibitory activity .

4-Fluorobenzene-1,2-diamine

- Structure : Lacks the N1-benzyl group.

- Synthesis : Produced via a three-step process from 4-fluoroaniline with 68.6% yield, optimized for industrial scalability .

- Utility : A precursor for benzimidazole derivatives. The absence of the benzyl group reduces steric hindrance, favoring reactions with aldehydes to form heterocycles .

- Comparison : The benzyl group in N1-benzyl-4-fluorobenzene-1,2-diamine may hinder reactivity in cyclization reactions but improve pharmacokinetic properties.

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

- Structure : Contains a trifluoromethyl-substituted benzyl group.

- Synthesis : Synthesized via nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with 3,5-bis(trifluoromethyl)benzylamine, followed by nitro group reduction .

- Activity : Trifluoromethyl groups enhance lipophilicity and metabolic resistance, commonly exploited in drug design.

4-Nitrobenzene-1,2-diamine Derivatives

- Structure : Nitro group at the para position.

- Synthesis: Reacted with isatin derivatives to form indoloquinoxalines, albeit with moderate yields due to poor solubility .

- Activity : Nitro groups are often prodrug moieties but may reduce solubility and increase toxicity.

- Comparison : Fluorine in this compound offers better solubility and metabolic stability than nitro groups.

Data Table: Key Structural Analogs and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.